Home > Products > Screening Compounds P59904 > Anaritide acetate
Anaritide acetate - 104595-79-1

Anaritide acetate

Catalog Number: EVT-1783155
CAS Number: 104595-79-1
Molecular Formula: C114H179N39O37S3
Molecular Weight: 2784.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Anaritide is classified as a therapeutic peptide and is derived from the natural atrial natriuretic peptide. The acetate form serves as a stabilizing counter ion, facilitating its solubility and bioavailability in physiological environments. The compound has been studied for its potential benefits in critically ill patients, particularly those exhibiting oliguria (low urine output) due to acute renal failure .

Synthesis Analysis

Methods and Technical Details

The synthesis of anaritide acetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis include:

  1. Coupling Reactions: Amino acids are activated and coupled to the growing chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  2. Cleavage: Once the desired peptide length is achieved, the peptide is cleaved from the solid support using acidic conditions.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate anaritide acetate from by-products and unreacted materials.
  4. Acetylation: The final step involves neutralizing and stabilizing the peptide with acetate ions, ensuring optimal solubility and stability for pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

Anaritide acetate has a specific molecular structure characterized by its sequence of amino acids, which can be represented as follows:

  • Amino Acid Sequence: Cys-Ser-Gly-Val-Gly-Lys-Cys-Gly-Ser-Gly-Gly-Ser-Ala-Ser-Gly-Gly-Thr-Cys-Pro-Gly-Cys-Ala-Asn-Cys-Gly
  • Molecular Weight: Approximately 3,000 Da
  • Chemical Formula: C₁₃H₁₈N₄O₁₃S₂

The molecular structure includes disulfide bonds that are crucial for maintaining its three-dimensional conformation necessary for biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Anaritide acetate participates in several biochemical reactions:

  1. Receptor Binding: It binds to specific receptors (NPR-A, NPR-B) on target cells, leading to the activation of guanylate cyclase.
  2. cGMP Production: This binding stimulates the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects such as vasodilation and natriuresis.
  3. Degradation: Anaritide is subject to proteolytic degradation by enzymes such as neprilysin, which regulates its activity in circulation .
Mechanism of Action

Process and Data

The mechanism of action of anaritide acetate involves:

  1. Vasodilation: By binding to natriuretic peptide receptors, anaritide induces vasodilation of afferent arterioles in the kidneys, increasing glomerular filtration rate.
  2. Natriuresis: It promotes sodium excretion by inhibiting sodium reabsorption in renal tubules.
  3. Inhibition of Renin-Angiotensin System: Anaritide reduces renin secretion, further contributing to its natriuretic effects.

Clinical studies have shown that anaritide can improve renal function in patients with acute tubular necrosis, particularly those with oliguria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water; stable under physiological pH
  • Stability: Sensitive to light; should be stored in a cool, dry place
  • pH Range: Typically formulated at a pH range conducive for intravenous administration (around 5-7)

These properties are critical for ensuring that anaritide acetate remains effective during storage and administration .

Applications

Scientific Uses

Anaritide acetate has several applications in clinical medicine:

  1. Acute Renal Failure Treatment: Used primarily in critically ill patients with acute tubular necrosis to enhance renal function.
  2. Research Tool: Investigated in studies related to cardiovascular health, fluid balance, and renal physiology.
  3. Potential Heart Failure Therapy: Explored for its role in managing heart failure due to its effects on fluid regulation and blood pressure control.
Biochemical Synthesis & Optimization Strategies

Solid-Phase Peptide Synthesis Methodologies

Anaritide acetate is primarily synthesized via Fmoc/tBu-based solid-phase peptide synthesis (SPPS), which has largely replaced Boc/benzyl strategies in modern peptide manufacturing due to its orthogonality in protecting group removal and compatibility with acid-sensitive residues. The process initiates with the C-terminal amino acid anchored to a resin support (typically polystyrene crosslinked with 1% divinylbenzene) through acid-labile or photolabile linkers [1] [7]. Resin selection is critical, with 200-400 mesh (38-75 μm diameter) beads offering optimal swelling properties and reaction kinetics for standard sequences, while larger beads (100-200 mesh) may be employed for sterically hindered couplings despite slower diffusion rates [1].

The synthesis proceeds through repetitive cycles comprising: (1) Fmoc deprotection using 20% piperidine in DMF, (2) extensive washing with DMF and DCM, (3) amino acid coupling using activated esters (e.g., HOBt/DIC), and (4) subsequent washing. Modern implementations utilize automated synthesizers with microwave irradiation to accelerate coupling/deprotection steps, particularly for sequences prone to aggregation. Kaiser oxime resins and p-carboxybenzyl alcohol linkers enable nucleophile-mediated cleavage, while allyl-based anchors offer compatibility with both Boc and Fmoc chemistries [1] [7]. Safety-catch linkers (e.g., sulfonamide-based) provide additional orthogonality by requiring activation before cleavage, facilitating the production of side-chain protected fragments for convergent synthesis [1].

Table 1: Key SPPS Parameters for Anaritide Acetate Synthesis

ParameterOption AOption BIndustrial Preference
ChemistryFmoc/tBuBoc/BenzylFmoc/tBu
Resin TypePolystyrene-1% DVBPolyethylene glycol-basedPolystyrene-200-400 mesh
LinkerWang ResinRink AmideSafety-catch linkers
Deprotection20% Piperidine/DMFTFA/DCMAutomated microwave-assisted
Scale Limitations≤1 kg≤500 gContinuous flow systems

Coupling Reaction Efficiency in Linear Sequence Assembly

Achieving near-quantitative coupling yields (>99.5% per step) is essential for Anaritide acetate synthesis due to the cumulative impact of stepwise inefficiencies in linear chain assembly. Sterically hindered residues (e.g., valine, isoleucine) and sequence-specific aggregation pose significant challenges, necessitating optimized activation protocols. Phosphonium/uronium-based coupling reagents (PyOxim, HATU, HCTU) in combination with HoAt/HoBt (1-hydroxy-7-azabenzotriazole) provide superior acylation kinetics compared to carbodiimide methods, particularly for N-alkylated or β-branched amino acids [7].

Critical process parameters include:

  • Double coupling protocols for residues following proline or multiple β-sheet formers
  • Extended reaction times (45-90 minutes) with 3-5 fold molar excess of activated amino acids
  • Real-time monitoring via conductivity sensors or UV spectroscopy (Fmoc depletion at 301 nm)
  • Solvent engineering incorporating 25% DMSO in DMF to disrupt β-sheet aggregation

Table 2: Coupling Reagent Efficiency for Challenging Residues

Reagent SystemCoupling Yield (%)Racemization RiskReaction Time (min)
HATU/HOAt99.8Low25
HBTU/HOBt99.3Moderate40
DIC/OxymaPure99.5Very Low35
TBTU/HOAt99.6Low30
DCC/HOBt98.7High60

Microwave-assisted SPPS (50W, 50°C) enhances diffusion rates in resin beads, improving coupling efficiency by 15-30% for sterically constrained sequences while reducing cycle times by 40% [1] [7]. Automated synthesizers employ in-line UV monitoring to dynamically adjust coupling times based on Fmoc-amino acid depletion rates, ensuring completion before proceeding to the next cycle.

Post-Synthesis Modification Techniques for Acetate Stabilization

Following chain assembly and resin cleavage, Anaritide undergoes acetate counterion exchange to enhance stability and crystallinity. This process requires precise pH control during the final purification stages to ensure complete conversion from trifluoroacetate (TFA) salts while preserving structural integrity. The methodology involves:

  • Ion-exchange chromatography using weak cation-exchange resins (e.g., cellulose phosphate) with ammonium acetate gradients
  • Counterion displacement via dialysis against 0.1M acetic acid/ammonium acetate buffers
  • Lyophilization at -40°C under reduced pressure (<100 mTorr) to obtain anhydrous acetate salt

Covalent stabilization techniques include acetyl capping of N-termini or lysine side chains to reduce charge heterogeneity. Patent literature describes PEGylation strategies where polyethylene glycol moieties (5-20 kDa) are conjugated via cleavable linkers to enhance solubility prior to acetate exchange, subsequently removed by enzymatic cleavage after purification [3]. Orthogonal protecting groups (Alloc, ivDde) enable selective on-resin modifications before acetate introduction, particularly for disulfide bridge formation in constrained analogs of Anaritide [1] [3].

Chromatographic Purification Challenges in Macrocyclic Peptide Isolation

Crude Anaritide acetate synthesis yields complex mixtures containing <50% target product, requiring orthogonal purification strategies to achieve >95% pharmaceutical-grade purity. The primary challenges include:

  • Removing truncated sequences with similar hydrophobicity profiles
  • Separating epimerized byproducts from the target peptide
  • Eliminating residual TFA from cleavage cocktails
  • Resolving des-amide and oxidation products

A tandem purification approach integrating medium-pressure reversed-phase liquid chromatography (MP-RPLC) with supercritical fluid chromatography (SFC) has demonstrated superior efficiency. The workflow comprises:

  • Initial MP-RPLC on C18 columns (10μm, 250×50mm) with 0.1% acetic acid/acetonitrile gradients to fractionate crude mixture, remove TFA, and concentrate target fractions
  • SFC refinement using 2-ethylpyridine stationary phases with methanol-CO₂ mobile phases containing 0.5% TFA and 2% water as modifiers
  • Ion-pairing with alkylsulfonates to enhance separation of basic peptides [4]

Table 3: Orthogonal Purification Performance Metrics

TechniquePurity Increase (%)TFA Removal (%)Solvent Consumption (L/g)Yield (%)
MP-RPLC Only50→85851560
SFC Only50→7530545
MP-RPLC→SFC50→98>99872
HPLC→IEX50→92952065

Water addition in SFC mobile phases (2-5% v/v) introduces HILIC-like retention mechanisms that significantly improve resolution of hydrophilic impurities. This integrated approach reduces solvent consumption by 60% compared to traditional HPLC-only purification while achieving >98% purity [4].

Scalability Limitations in Industrial-Grade Production

Industrial production of Anaritide acetate faces critical bottlenecks in batch-to-batch consistency and environmental footprint when scaling beyond kilogram quantities. Key limitations include:

  • Resin swelling variability in large reactors (>100L) causing inhomogeneous coupling
  • Exponential solvent consumption (up to 10,000 L/kg peptide) for washing and purification
  • Photolytic cleavage inefficiency at >5 kg scale due to light penetration limitations
  • Precipitation challenges during acetate salt formation in concentrated solutions

Continuous-flow SPPS systems with packed-bed reactors demonstrate promise for larger-scale production, utilizing PEG-based resins (e.g., TentaGel) that maintain constant volume during solvent changes. These systems enable:

  • Reduced reagent consumption through closed-loop recycling
  • Improved mass transfer via turbulent flow regimes
  • Automated in-line analytics (FTIR, UV) for real-time quality control

Sustainable manufacturing initiatives focus on green chemistry metrics:

  • Solvent replacement (DMF→γ-valerolactone)
  • Hybrid LPPS/SPPS approaches for convergent synthesis
  • Supercritical CO₂ extraction to replace high-boiling point solvents in purification
  • Enzymatic byproduct degradation systems to reduce waste treatment load

Current industrial processes achieve batch sizes of 3-5 kg with 65% overall yield, but face E-factor challenges exceeding 15,000 due to purification demands [4] [9]. Molecular Hiving™ technology offers potential for solvent reduction but remains experimental for peptides >15 residues.

Properties

CAS Number

104595-79-1

Product Name

Anaritide acetate

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C114H179N39O37S3

Molecular Weight

2784.1 g/mol

InChI

InChI=1S/C112H175N39O35S3.C2H4O2/c1-7-56(4)88-107(184)132-46-83(160)133-57(5)89(166)137-66(30-31-80(114)157)96(173)147-74(49-152)93(170)131-47-85(162)135-68(38-55(2)3)91(168)130-48-86(163)136-78(105(182)143-71(42-81(115)158)100(177)148-76(51-154)102(179)142-70(40-59-20-12-9-13-21-59)99(176)138-64(24-16-35-126-111(120)121)95(172)145-73(108(185)186)41-60-26-28-61(156)29-27-60)53-188-189-54-79(150-104(181)77(52-155)149-103(180)75(50-153)146-90(167)62(113)22-14-33-124-109(116)117)106(183)141-69(39-58-18-10-8-11-19-58)92(169)129-44-82(159)128-45-84(161)134-63(23-15-34-125-110(118)119)94(171)140-67(32-37-187-6)97(174)144-72(43-87(164)165)101(178)139-65(98(175)151-88)25-17-36-127-112(122)123;1-2(3)4/h8-13,18-21,26-29,55-57,62-79,88,152-156H,7,14-17,22-25,30-54,113H2,1-6H3,(H2,114,157)(H2,115,158)(H,128,159)(H,129,169)(H,130,168)(H,131,170)(H,132,184)(H,133,160)(H,134,161)(H,135,162)(H,136,163)(H,137,166)(H,138,176)(H,139,178)(H,140,171)(H,141,183)(H,142,179)(H,143,182)(H,144,174)(H,145,172)(H,146,167)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,164,165)(H,185,186)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127);1H3,(H,3,4)/t56-,57-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-;/m0./s1

InChI Key

ZXFWJPKXEMFBOG-LWVMDMHWSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

Synonyms

anaritide
anaritide acetate
anaritide, rat reduced ANF
ANF (102-126)
ANF 25
ANF IV
atrial natriuretic factor (102-126)
atrial natriuretic factor 25
atrial natriuretic factor prohormone (102-126)
atrial natriuretic factor, Arg(102)-Tyr(126)-
atriopeptin 25
auriculin B
Wy 47663
WY 47987
WY-47,663
Wy-47663
WY-47987

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.